molecular formula C13H12N2O3 B8784666 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione CAS No. 42472-96-8

2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B8784666
CAS No.: 42472-96-8
M. Wt: 244.25 g/mol
InChI Key: ZLYHJKFZUWNUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C13H12N2O3. It is a derivative of phthalimide, which is a common building block in organic synthesis. This compound is known for its unique structure, which includes a piperidine ring fused to a phthalimide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-oxo-3-piperidinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or thionyl chloride, which facilitates the formation of the imide bond. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-oxopiperidin-3-yl)isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is unique due to its fused piperidine and phthalimide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

42472-96-8

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H12N2O3/c16-11-10(6-3-7-14-11)15-12(17)8-4-1-2-5-9(8)13(15)18/h1-2,4-5,10H,3,6-7H2,(H,14,16)

InChI Key

ZLYHJKFZUWNUEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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